D-Ribose-13C-1

Protein NMR Site-selective labeling Amino acid side chain dynamics

Quantitative metabolic flux studies require tracers that are analytically distinguishable from endogenous pools. Unlabeled ribose fails this need, while uniform or alternate-position labeling complicates NMR spectra and metabolic scrambling.

• C1-exclusive 13C enrichment (M+1 mass shift) enables GC-MS/LC-MS discrimination of oxidative vs. non-oxidative PPP flux.
• Provides unique 13C labeling of His δ2 and Trp δ1 in protein NMR-unachievable with 2-13C or 3-13C isotopomers.
• 99 atom % 13C purity; hydrate/aldehyde ratio 2.1 for glycation and 13C-nucleoside synthesis.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12403544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-13C-1
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i3+1
InChIKeyPYMYPHUHKUWMLA-QWUQOAQISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ribose-13C-1: Isotopic Purity and Tracer Performance


D-Ribose-13C-1 (CAS 70849-24-0; also designated D-Ribose-1-13C) is a stable isotope-labeled aldopentose featuring a single 13C enrichment exclusively at the C1 carbonyl position . With an isotopic purity of 99 atom % 13C and an M+1 mass shift, this compound serves as a high-fidelity tracer for pentose phosphate pathway (PPP) flux analysis and as a site-selective precursor for 13C enrichment of specific amino acid side chains in NMR structural biology .

13C tracer for pentose phosphate pathway (PPP) flux analysis
Site-selective 13C enrichment of His δ2 and Trp δ1 in protein NMR
Distinct M+1 mass shift for GC-MS/LC-MS based quantitation

Why D-Ribose-13C-1 Is Irreplaceable for Site-Specific Labeling


Unlabeled D-ribose is analytically indistinguishable from endogenous ribose pools, precluding its use in quantitative flux studies. Alternative 13C-isotopomers (e.g., D-Ribose-2-13C, D-Ribose-5-13C, or uniformly labeled [U-13C5]ribose) introduce 13C at different carbon positions, altering NMR spectral patterns and metabolic scrambling outcomes [1]. The C1-specific labeling of D-Ribose-13C-1 enables unique analytical advantages: it produces a distinct M+1 mass shift detectable by GC-MS/LC-MS, and it yields exclusive 13C enrichment of His δ2 and Trp δ1 in protein NMR studies, a selectivity not achievable with 2-13C or 3-13C ribose isotopomers [2].

Unlabeled D-ribose
Analytically indistinguishable from endogenous pools, limiting quantitative flux studies.
Alternative 13C-isotopomers (2-13C, 5-13C, U-13C5)
Alter NMR spectral patterns and metabolic scrambling outcomes; C1-specific labeling is required for exclusive His δ2/Trp δ1 enrichment.
L-Ribose enantiomer
Not metabolized by canonical PPP enzymes; may not serve as a biological tracer, potentially leading to false-negative flux results.

D-Ribose-13C-1: Quantitative Evidence vs. Comparators


13C Labeling Selectivity in Histidine and Tryptophan

In a systematic comparison of 13C precursors for bacterial protein expression, 1-13C ribose exclusively labeled His δ2 and Trp δ1 in aromatic side chains, providing isolated 1H-13C spin pairs for NMR relaxation studies. In contrast, 2-13C glucose produced broader, less selective labeling across multiple amino acid positions. The incorporation yield with 1-13C ribose alone was 37% in total and 72% compared to yields achieved with 2-13C glucose [1]. A combined strategy of 1-13C ribose plus 2-13C glucose maximized 13C incorporation to 75% in total and 150% relative to 2-13C glucose alone [1].

13C Labeling Selectivity
Head-to-head
Exclusive labeling of His δ2 and Trp δ1; 37% total 13C incorporation (72% relative to 2-13C glucose); 150% combined yield with 2-13C glucose.
Supports site-selective NMR relaxation studies of aromatic side chains.
E. coli expression system.
Protein NMR Site-selective labeling Amino acid side chain dynamics

Cyclic/Acyclic Form Quantitation vs. Other Aldopentoses

1H-Decoupled 13C NMR spectra (150 MHz) of 1-13C-labeled aldopentoses in M solutions in 2H2O at 28 °C resolved six enriched C-1 signals corresponding to α/β-furanoses, α/β-pyranoses, aldehyde, and hydrate forms. For D-(1-13C)ribose, the hydrate/aldehyde ratio was 2.1, significantly lower than for D-(1-13C)arabinose, D-(1-13C)lyxose, and D-(1-13C)xylose (ratios 6.3–7.8), indicating a higher relative abundance of the reactive aldehyde form in ribose solutions [1].

Hydrate/Aldehyde Ratio
Head-to-head
Ribose hydrate/aldehyde ratio 2.1 vs. 6.3–7.8 for arabinose, lyxose, xylose; aldehyde form 3.0–3.7× more abundant.
Higher aldehyde population may support carbonyl-dependent reaction studies.
150 MHz 13C NMR, 2H2O, 28 °C.
Carbohydrate NMR Solution conformation Aldopentose dynamics

Isotopic Purity and Mass Shift vs. Unlabeled D-Ribose

D-Ribose-13C-1 is manufactured to 99 atom % 13C isotopic purity, ensuring a consistent +1 Da mass shift (monoisotopic mass 151.056178 Da vs. 150.052823 Da for unlabeled D-ribose) . This high enrichment enables its use as an internal standard for quantitative GC-MS or LC-MS analysis, where the M+1 signal is fully resolved from endogenous M0 ribose, unlike lower-purity (<98%) labeled analogs which exhibit residual M0 signal that compromises quantitation accuracy .

Isotopic Purity & Mass Shift
Class-level
99 atom % 13C at C1; M+1 mass shift +1.003355 Da (monoisotopic mass 151.056178 Da).
Supports internal standard quantitation with clean M+1 signal.
Per vendor technical datasheets.
Mass spectrometry Internal standard Quantitative metabolomics

Positional Specificity in PPP Flux vs. [1,2-13C2]Glucose

In a study of DMBA-induced pancreatic tumors in rats, administration of [1,2-13C2]-D-glucose resulted in the production of [1-13C1]-D-ribose via the oxidative pentose phosphate pathway. Selective ion monitoring by GC-MS revealed that adjacent normal pancreas produced [1-13C1]-D-ribose, whereas tumor tissue showed a 2.8- to 5.7-fold increase in doubly-labeled [1,2-13C2]-D-ribose, indicating enhanced non-oxidative PPP activity [1]. This demonstrates the critical value of C1-specific 13C labeling in discriminating between oxidative and non-oxidative PPP flux.

PPP Flux Discrimination
Cross-study comparable
2.8–5.7-fold increase in doubly-labeled ribose in tumors vs. adjacent tissue, indicating non-oxidative PPP activity.
Supports discrimination of oxidative vs. non-oxidative PPP flux.
Rat pancreatic tumor model, GC-MS.
Metabolic flux analysis Pentose phosphate pathway Cancer metabolism

Enantiomeric Purity vs. L-Ribose-1-13C

D-Ribose-13C-1 is the D-enantiomer of ribose, which is the biologically active form recognized by mammalian and bacterial enzymes. The L-enantiomer (L-Ribose-1-13C, CAS unlabeled 24259-59-4) is not metabolized by canonical pentose phosphate pathway enzymes and thus cannot serve as a tracer for physiological ribose utilization. Vendor specifications for D-Ribose-13C-1 typically report optical rotation [α]20/D −20°, c = 4 in H2O, confirming D-enantiomeric identity .

Enantiomeric Purity
Class-level
[α]20/D −20° (c=4, H2O); confirms D-enantiomer identity.
Ensures compatibility with biological tracer studies; L-enantiomer may not support metabolic flux experiments.
Per vendor certificate of analysis.
Chiral purity Enantiomer-specific metabolism Quality control

D-Ribose-13C-1: Recommended Application Scenarios


Site-Selective 13C Labeling of His δ2 and Trp δ1

For NMR studies requiring isolated 1H-13C spin pairs in aromatic side chains, D-Ribose-13C-1 provides exclusive 13C enrichment of His δ2 and Trp δ1 positions. This selectivity is unmatched by 2-13C glucose or other ribose isotopomers, enabling unambiguous assignment and relaxation analysis of these functionally critical residues [1].

Quantifying Oxidative PPP Activity

When used as an internal standard or direct tracer, D-Ribose-13C-1 enables precise measurement of oxidative PPP flux. Its C1-specific label allows discrimination between oxidative and non-oxidative pathway contributions, a critical distinction in cancer metabolism and stem cell biology [1].

Internal Standard for Ribose Quantitation by GC-MS/LC-MS

With 99 atom % 13C purity and a clean M+1 mass shift, D-Ribose-13C-1 serves as an ideal internal standard for absolute quantitation of ribose in biological matrices. This application reduces matrix effects and instrument variability, improving the accuracy and reproducibility of metabolomics datasets [1][2].

Mechanistic Studies of Glycation and Nucleoside Synthesis

The elevated aldehyde population of D-Ribose-13C-1 (hydrate/aldehyde ratio 2.1) makes it a superior substrate for studying carbonyl chemistry in glycation reactions and for synthesizing 13C-labeled nucleosides via aldehyde-dependent condensation pathways [1].

Application
Selection Property
Validation Focus
Site-selective 13C labeling of His δ2 / Trp δ1
C1-specific 13C enrichment
NMR relaxation analysis of aromatic side chains
Quantifying oxidative PPP activity
C1 retention tracing oxidative flux
Discrimination of oxidative/non-oxidative pathway contributions
Internal standard for ribose quantitation (GC-MS/LC-MS)
Consistent M+1 mass shift for MS detection
Matrix-effect correction and quantitation reproducibility
Mechanistic studies of glycation / nucleoside synthesis
Elevated aldehyde population relative to other aldopentoses
Carbonyl reactivity in synthesis and modification pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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